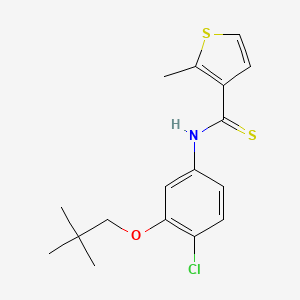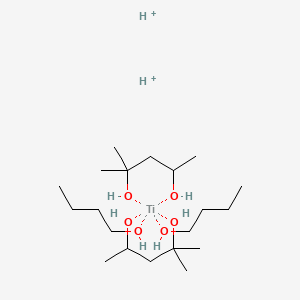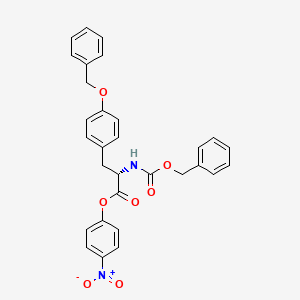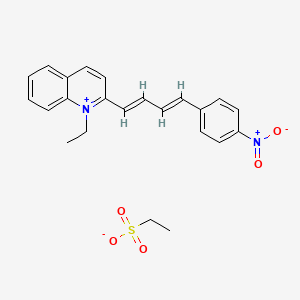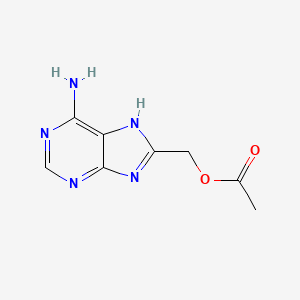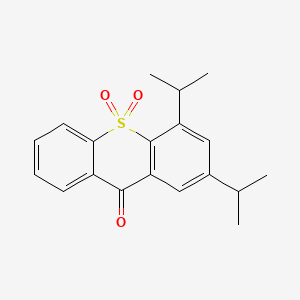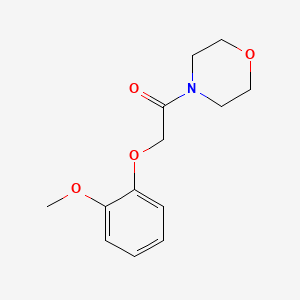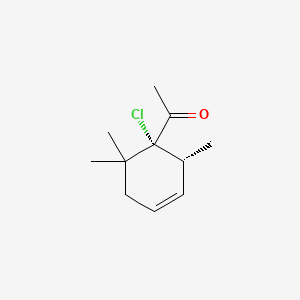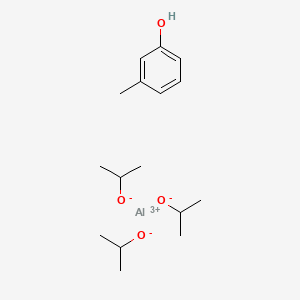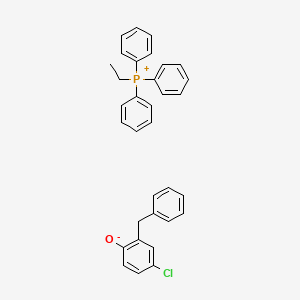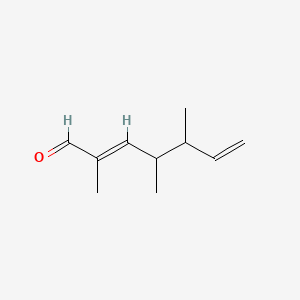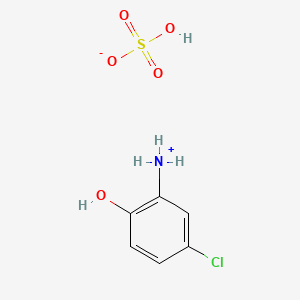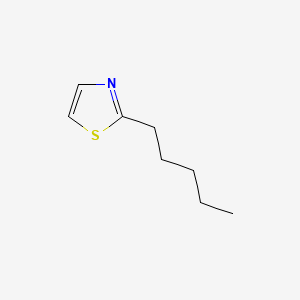
2-Pentylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentylthiazole is an organic compound with the molecular formula C8H13NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor, which is often described as earthy or nutty. It is commonly found in various food products, including cocoa and cocoa beans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pentylthiazole can be synthesized through several methods. One common approach involves the reaction of α-bromo ketone with dithiocarbamate in the presence of water. The reactants are refluxed without a catalyst for about 20 hours, yielding substituted thiazoles in good yields .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazolidines.
Wissenschaftliche Forschungsanwendungen
2-Pentylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Wirkmechanismus
The mechanism of action of 2-Pentylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in weak interactions with receptors and enzymes in biological systems, leading to various pharmacological effects . For example, it can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amylthiazole
- 2-n-Amylthiazole
- 2-Pentyl-1,3-thiazole
Comparison: 2-Pentylthiazole is unique due to its specific molecular structure and the presence of a pentyl group attached to the thiazole ring. This structural feature contributes to its distinctive odor and potential biological activities. Compared to other thiazole derivatives, this compound may exhibit different reactivity and pharmacological properties due to the influence of the pentyl group.
Eigenschaften
CAS-Nummer |
37645-62-8 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
2-pentyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
QFYWDJHDOCZKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC=CS1 |
Dichte |
0.991-0.998 (20°) |
Physikalische Beschreibung |
Clear colourless to yellow liquid; Roasted aroma with cocoa notes |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


